![molecular formula C15H15BrN4 B2873585 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2415553-84-1](/img/structure/B2873585.png)

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

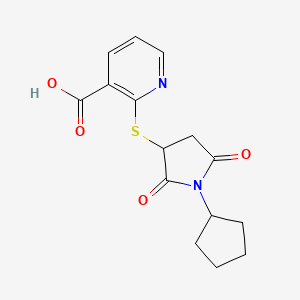

Beschreibung

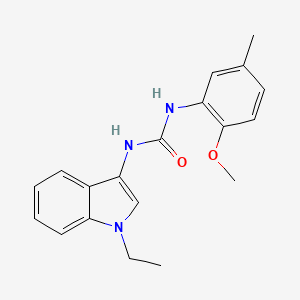

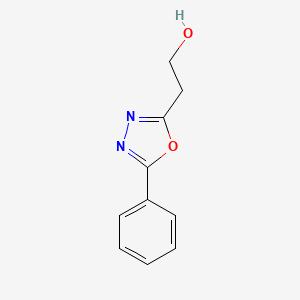

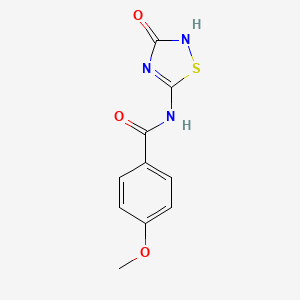

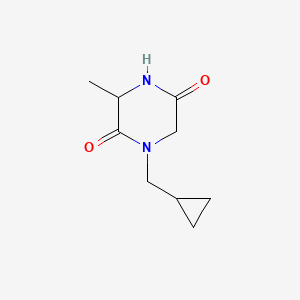

4-Bromo-1H-pyrazole is a heteroaryl halide . It’s a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives can be quite diverse, depending on the specific substituents present on the pyrazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of organic synthesis and medicinal chemistry. The presence of a 4-bromo-1H-pyrazolyl group in the compound makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Development of Antimicrobial Agents

The pyrazole moiety is known for its antimicrobial properties. This compound could be used to synthesize new antimicrobial agents that can act against resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance (AMR) .

Anti-inflammatory and Analgesic Drug Design

Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory and analgesic activities. The subject compound could serve as a scaffold for designing drugs that target inflammatory pathways and pain receptors .

Anticancer Research

The structural complexity of this compound, including the azetidine and benzonitrile groups, may interact with various biological targets. It could be explored for its potential use in anticancer research, possibly leading to the development of novel chemotherapeutic agents .

Molecular Probes for Biological Studies

Due to its unique structure, this compound could be modified to create molecular probes. These probes can be used to study biological processes, such as enzyme-substrate interactions, receptor-ligand binding, and cellular signaling pathways .

Material Science Applications

The bromine atom present in the compound provides a reactive site for further functionalization, which can be exploited in material science. It could be used to create novel polymers or coatings with specific properties, such as increased durability or chemical resistance .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-bromo-1h-pyrazole, have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Related compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUPQZLRQSUPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)

![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2873518.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2873523.png)

![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)